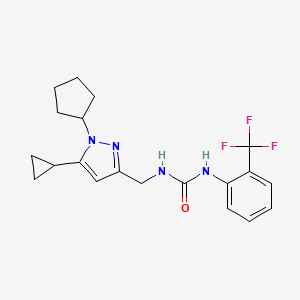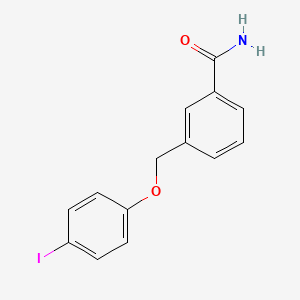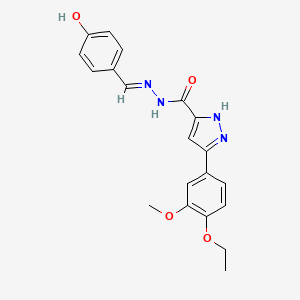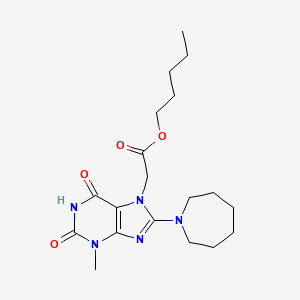![molecular formula C14H15BrN2OS B2962846 N-(4-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 892857-69-1](/img/structure/B2962846.png)
N-(4-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide” is a chemical compound that has been studied for its potential antimicrobial and antiproliferative activities . It is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide .
Synthesis Analysis
The synthesis of this compound involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of this compound is confirmed by its physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Molecular docking studies were carried out to study the binding mode of active compounds with receptor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further reactions with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride yield the final derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are confirmed by its physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Synthesis and Catalysis :
- Ghosh, Barik, and Biju (2019) report on the N-Heterocyclic carbene (NHC)-catalyzed [3 + 3] annulation of thioamides with modified enals, allowing for the enantioselective synthesis of functionalized 1,3-thiazin-4-ones. This process is significant for generating compounds like N-(4-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide and demonstrates the potential of NHC in synthesizing complex organic structures (Ghosh, Barik, & Biju, 2019).
Thromboxane Synthetase Inhibition and Antihypertensive Properties :
- A study by Wright et al. (1986) explored the potential of various amides, including compounds similar to this compound, as thromboxane synthetase inhibitors and antihypertensive agents. Their findings suggest the significance of such compounds in cardiovascular health and disease management (Wright et al., 1986).
Cyclohexene Derivatives Synthesis :
- Jagodziński, Sośnicki, and Krolikowska (1995) worked on the stereospecific cyclisation of N-(2-cyclohexenyl)-substituted thioamides, thioureas, and dithiocarbamates to produce Δ2-Thiazoline derivatives. This research contributes to understanding the chemistry and potential applications of cyclohexane-based compounds like this compound (Jagodziński, Sośnicki, & Krolikowska, 1995).
Quinazolinone Synthesis :
- Xu, Jiang, and Ma (2012) reported a Cu-catalyzed aryl amidation process for synthesizing 3-substituted and 2,3-disubstituted quinazolinones, highlighting the synthetic versatility of compounds related to this compound (Xu, Jiang, & Ma, 2012).
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c15-10-7-4-8-11-12(10)16-14(19-11)17-13(18)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCGDPJQPRULMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-3-[3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2962766.png)

![8-(2-Chloro-6-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2962770.png)



![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2962777.png)
![N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2962778.png)
![N-(5-methylisoxazol-3-yl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2962783.png)
![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2962784.png)

